Cyclohexanamine, 2-phenyl-

Vue d'ensemble

Description

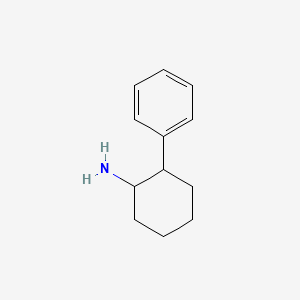

“Cyclohexanamine, 2-phenyl-” is a synthetic, experimental compound . It is related to Cyclohexylamine, an organic compound belonging to the aliphatic amine class . It is a colorless liquid, although, like many amines, samples are often colored due to contaminants .

Synthesis Analysis

Cyclohexylamine is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol .Molecular Structure Analysis

The molecular formula of “Cyclohexanamine, 2-phenyl-” is C12H17N . The molecular weight is 175.27 g/mol .Chemical Reactions Analysis

Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds. It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization . It is a building block for pharmaceuticals (e.g., mucolytics, analgesics, and bronchodilators) .Applications De Recherche Scientifique

Analytical Characterization and Biological Matrix Analysis

Cyclohexanamine derivatives, including 2-phenyl variants, have been characterized and analyzed for their presence in biological matrices. Studies have detailed analytical profiles using techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These analyses extend to determining compounds in blood, urine, and vitreous humor, showcasing the compounds' relevance in forensic and toxicological research (De Paoli et al., 2013).

Physicochemical Behavior and Solution Properties

Research has also been conducted on the physicochemical behavior and solution properties of cyclohexanamine derivatives. Studies comparing phenyl versus cyclohexyl chain tips have provided insights into adsorption, aggregation, and the critical aggregation concentration in various solvents, contributing to a deeper understanding of these compounds' interactions at the molecular level (Hopkins Hatzopoulos et al., 2012).

Chemical Synthesis and Catalysis

Cyclohexanamine, 2-phenyl-, and its derivatives are pivotal in chemical synthesis and catalysis. They serve as intermediates in the development of novel compounds and materials. For example, the transformation of phenols with ammonia to primary cyclohexylamines has been demonstrated, highlighting the potential of cyclohexanamine derivatives in sustainable chemical processes (Tomkins et al., 2018).

Pharmacological and Neurochemical Research

Cyclohexanamine compounds have been synthesized and evaluated for their central nervous system depressant properties, contributing to pharmacological and neurochemical research. These studies have explored cataleptoid activity and antitonic extensor properties, aiding in the development of new therapeutic agents (Maddox et al., 1965).

Flotation and Material Processing

In material science and mineral processing, cyclohexanamine derivatives have been explored as collectors in scheelite flotation. The effectiveness of cyclohexyl hydroxamic acid in scheelite flotation demonstrates the utility of cyclohexanamine derivatives in enhancing the efficiency of mineral processing techniques (Zhao et al., 2013).

Mécanisme D'action

Target of Action

The primary target of 2-Phenylcyclohexan-1-amine, similar to other arylcyclohexylamines, is the N-methyl-D-aspartate (NMDA) receptor . This receptor plays a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

2-Phenylcyclohexan-1-amine exhibits its effects through the antagonism of NMDA receptors . This antagonism leads to dissociative effects, which are characteristic of this class of compounds .

Biochemical Pathways

It is known that the antagonism of nmda receptors can affect various downstream effects, including alterations in synaptic plasticity and memory function .

Pharmacokinetics

It is known that the compound is a small molecule , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 2-Phenylcyclohexan-1-amine’s action are primarily due to its antagonism of NMDA receptors. This can lead to a range of effects, including nystagmus, hypertension, and tachycardia in a behaviorally disturbed, and possibly violent, patient . In some cases, it can also cause seizures, coma, and even death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Phenylcyclohexan-1-amine. For instance, fluorescence quenching studies have shown that the interaction of aromatic amines (electron donors) with photo-excited states of certain compounds (electron acceptors) can be influenced by factors such as temperature, viscosity, and solvent polarity . .

Safety and Hazards

Cyclohexylamine is listed as an extremely hazardous substance as defined by Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act . The National Institute for Occupational Safety and Health has suggested workers not be exposed to a recommended exposure limit of over 10 ppm (40 mg/m3) over an eight-hour workshift .

Orientations Futures

“Cyclohexanamine, 2-phenyl-” is a synthetic, experimental compound . It has been shown to have high energy content , suggesting potential for future research and applications. In the broader context, dibenzylamines and their derivatives are attractive for the treatment of neurodegenerative disorders, such as Alzheimer’s disease .

Analyse Biochimique

Biochemical Properties

Cyclohexanamine, 2-phenyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the hydrogenation process, such as cobalt- or nickel-based catalysts, which facilitate the conversion of aniline to cyclohexanamine . Additionally, it may interact with proteins involved in cellular signaling pathways, influencing their activity and function.

Cellular Effects

Cyclohexanamine, 2-phenyl- has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Furthermore, it can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of cyclohexanamine, 2-phenyl- involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For instance, it may inhibit enzymes involved in the degradation of neurotransmitters, thereby affecting neurotransmitter levels and signaling . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclohexanamine, 2-phenyl- can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that cyclohexanamine, 2-phenyl- is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of cyclohexanamine, 2-phenyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of cyclohexanamine, 2-phenyl- have been associated with toxic effects, including liver and kidney damage . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable response in the animal models.

Metabolic Pathways

Cyclohexanamine, 2-phenyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, it may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of metabolites in the cells.

Transport and Distribution

The transport and distribution of cyclohexanamine, 2-phenyl- within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function . The distribution of cyclohexanamine, 2-phenyl- within tissues can also affect its overall bioavailability and efficacy.

Subcellular Localization

Cyclohexanamine, 2-phenyl- exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . This subcellular localization is essential for its role in various biochemical processes.

Propriétés

IUPAC Name |

2-phenylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJIPLWGNJQJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337840 | |

| Record name | Cyclohexanamine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17293-45-7 | |

| Record name | Cyclohexanamine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)

![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)

![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)

![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)

![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)